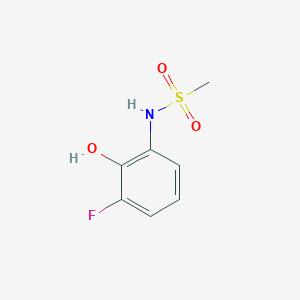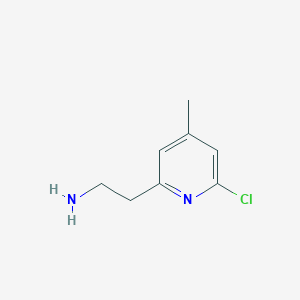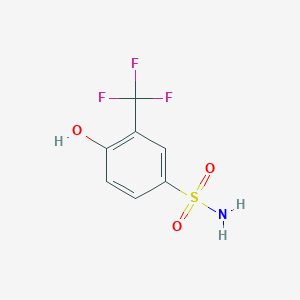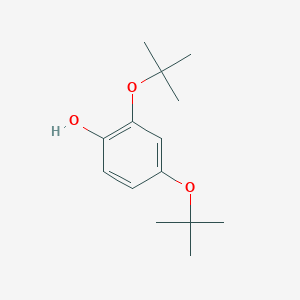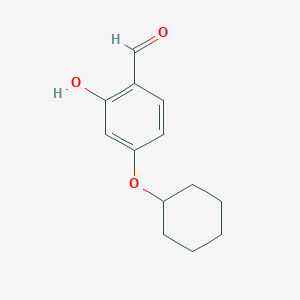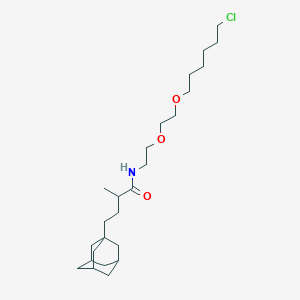
Hydrophobic tag-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is designed to increase the hydrophobicity of target proteins, leading to their degradation by the proteasome without the need for E3 ligases or ubiquitination
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrophobic tag-36 is synthesized through a series of chemical reactions that involve the attachment of a hydrophobic moiety to a ligand that binds to the target protein. The synthetic route typically involves:
Formation of the hydrophobic moiety: This step involves the synthesis of a large hydrophobic group, such as an adamantyl or diphenylmethyl group.
Attachment to the ligand: The hydrophobic group is then chemically linked to a ligand that has a high affinity for the target protein. This is usually achieved through a series of coupling reactions under mild conditions to preserve the integrity of both the ligand and the hydrophobic group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydrophobic tag-36 primarily undergoes reactions that involve the formation and breaking of covalent bonds with the target protein. These reactions include:
Substitution reactions: Where the hydrophobic tag replaces a functional group on the target protein.
Hydrophobic interactions: The hydrophobic moiety interacts with the hydrophobic regions of the target protein, leading to its misfolding and subsequent degradation.
Common Reagents and Conditions
The synthesis and application of this compound typically involve:
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for the attachment of the hydrophobic group to the ligand.
Solvents: Organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
Reaction conditions: Mild temperatures and neutral pH to preserve the integrity of the hydrophobic tag and the ligand.
Major Products Formed
The major product formed from the reactions involving this compound is the hydrophobic-tagged protein, which is recognized as misfolded by the cellular machinery and targeted for degradation by the proteasome.
Scientific Research Applications
Hydrophobic tag-36 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of protein-protein interactions and the development of new chemical probes.
Biology: Facilitates the study of protein function by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, particularly in cancer and neurodegenerative diseases.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
Mechanism of Action
Hydrophobic tag-36 exerts its effects by increasing the hydrophobicity of the target protein, leading to its recognition as a misfolded protein by the cellular quality control machinery. The key steps in its mechanism of action include:
Binding to the target protein: The ligand component of this compound binds to the target protein with high affinity.
Inducing hydrophobicity: The hydrophobic moiety increases the overall hydrophobicity of the target protein.
Recognition and degradation: The misfolded protein is recognized by the proteasome and targeted for degradation, effectively reducing the levels of the target protein in the cell.
Comparison with Similar Compounds
Hydrophobic tag-36 is unique in its ability to induce protein degradation without the need for E3 ligases or ubiquitination. Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): These compounds also induce protein degradation but require E3 ligases for their activity.
Molecular glues: These compounds facilitate the interaction between the target protein and the proteasome but do not necessarily increase hydrophobicity.
Lysosome-targeting chimeras (LYTACs): These compounds target proteins for degradation via the lysosomal pathway rather than the proteasome.
Properties
Molecular Formula |
C25H44ClNO3 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28) |
InChI Key |
FRQCQVUXVOJKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


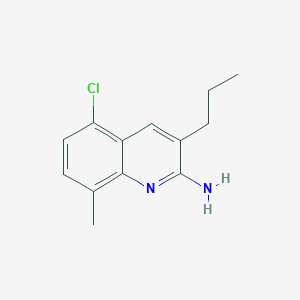
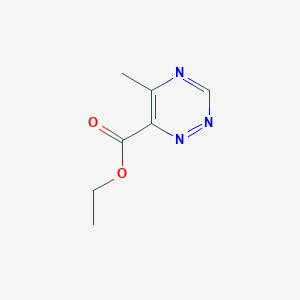
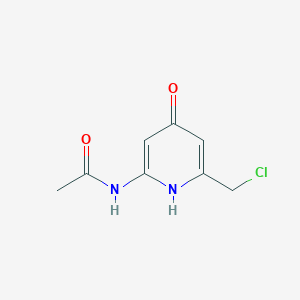
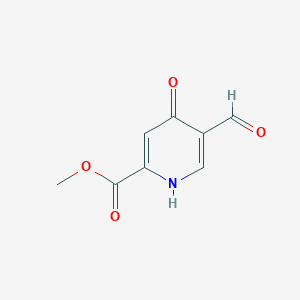
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
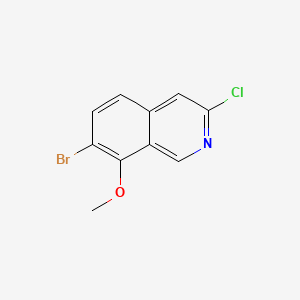
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
